Ethyl 5-oxo-6,6,6-trifluorohexanoate
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Overview
Description
Ethyl 5-oxo-6,6,6-trifluorohexanoate is a chemical compound with the formula C₈H₁₁F₃O₃ . It is used in various research and manufacturing activities .
Molecular Structure Analysis
The molecular structure of Ethyl 5-oxo-6,6,6-trifluorohexanoate is represented by the formula C₈H₁₁F₃O₃ . This indicates that the molecule is composed of 8 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 3 oxygen atoms. The MDL Number is MFCD01320353 .Physical And Chemical Properties Analysis
Ethyl 5-oxo-6,6,6-trifluorohexanoate has a density of 1.194g/cm³. Its boiling point is 207.5°C at 760 mmHg, and its flash point is 77.3°C . The compound’s refractive index is 1.382 .Scientific Research Applications
Metabolism and Biological Effects
- Ethyl 5-oxo-6,6,6-trifluorohexanoate has been studied for its role in neutrophil activation, specifically in the context of 5-oxo-eicosanoids. Research indicates that the molecule may have significant biological activity, influencing cellular responses like calcium mobilization and migration in neutrophils (Powell et al., 1996).
Synthesis and Chemical Properties
- The compound has been utilized in the regioselective synthesis of complex molecules. For example, it's involved in the creation of pyridine derivatives, indicating its utility in specialized chemical synthesis processes (Yang et al., 2013).
Biomedical Applications
- Its derivatives have been used in biochemical methods for synthesizing specific hydroxyhexanoate and hydroxyhexanenitrile compounds, highlighting its role in the production of biologically relevant molecules (Nanduri et al., 2001).
Photophysical Studies
- Ethyl 5-oxo-6,6,6-trifluorohexanoate derivatives have been investigated for their photophysical properties, suggesting potential applications in material sciences and photovoltaic technology (Zeyada et al., 2016).
Drug Development
- Research has also explored the compound's derivatives in the context of drug development, particularly focusing on antimicrobial and anti-inflammatory properties (Ghashang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 6,6,6-trifluoro-5-oxohexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c1-2-14-7(13)5-3-4-6(12)8(9,10)11/h2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXZMKTUGXGQQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645674 |
Source
|
Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-6,6,6-trifluorohexanoate | |
CAS RN |
898776-52-8 |
Source
|
Record name | Ethyl 6,6,6-trifluoro-5-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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